molecular formula C12H11F3N2O3 B7787560 ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate

ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate

Cat. No.: B7787560
M. Wt: 288.22 g/mol
InChI Key: HIVZWGFKJDAQNI-RQZCQDPDSA-N
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Description

The compound with the identifier “ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities.

Chemical Reactions Analysis

ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions involving this compound result in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: The reactions involving this compound typically use reagents such as oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies.

    Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties and its role in drug development.

    Industry: this compound is used in industrial applications, including the production of specific chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.

Properties

IUPAC Name

ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,16H,2H2,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVZWGFKJDAQNI-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7.3 ml (0.05 mol) of ethyl 3-oxo-4,4,4-trifluoroacetoacetate, 6 g (0.073 mol) of CH3COONa, 20 ml of water, 37.5 ml of ethanol and a solution of 0.05 mol of phenyldiazonium chloride were treated as described in preparation 2. The crude product was purified by chromatography on silica gel (hexane/Et2O 0%→25%) obtaining 8.65 g of the title compound. M.p.=78°-80° C.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium nitrite (2.57 g) was added portionwise to aniline (3.22 g) in concentrated HCl (6.5 ml) and water 10 ml) at 0° C. over 15 minutes. The resulting solution was added dropwise to ethyl 2,3-dioxo-4,4,4-trifluorobutanoate (6.31 g) and sodium acetate (6 g) in water (30 ml) at 0° C. to precipitate the product as a red solid which was filtered and dried in vacuo (7.15 g, 72%). The crude hydrazone was used without further purification.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 2,3-dioxo-4,4,4-trifluorobutanoate
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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